molecular formula C21H23N3O2 B11026663 N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11026663
M. Wt: 349.4 g/mol
InChI Key: PBXMLQMCUNGULP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with a complex structure that includes a quinoline core, a dimethylaminoethyl side chain, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the reaction of the intermediate product with 2-(dimethylamino)ethylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can react under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for investigating the mechanisms of action of various biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as fluorescence or conductivity, making it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the dimethylaminoethyl side chain may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound shares a similar structure but has an acridine core instead of a quinoline core.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a naphthalimide core and is used in photodynamic therapy.

    2-(3-methoxyphenyl)quinoline-4-carboxamide: This compound lacks the dimethylaminoethyl side chain but retains the quinoline and methoxyphenyl groups.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, a methoxyphenyl group, and a dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the dimethylaminoethyl side chain may enhance its solubility and binding affinity, making it more effective in certain applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-24(2)12-11-22-21(25)18-14-20(15-7-6-8-16(13-15)26-3)23-19-10-5-4-9-17(18)19/h4-10,13-14H,11-12H2,1-3H3,(H,22,25)

InChI Key

PBXMLQMCUNGULP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

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